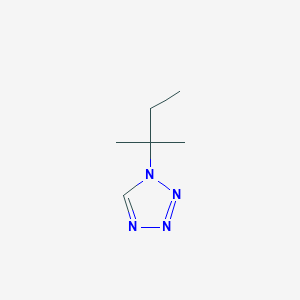

1-(2-Methylbutan-2-yl)-1H-tetrazole

Description

Structure

2D Structure

3D Structure

Properties

CAS No. |

878140-14-8 |

|---|---|

Molecular Formula |

C6H12N4 |

Molecular Weight |

140.19 g/mol |

IUPAC Name |

1-(2-methylbutan-2-yl)tetrazole |

InChI |

InChI=1S/C6H12N4/c1-4-6(2,3)10-5-7-8-9-10/h5H,4H2,1-3H3 |

InChI Key |

IXIYQAPZXJKREW-UHFFFAOYSA-N |

Canonical SMILES |

CCC(C)(C)N1C=NN=N1 |

Origin of Product |

United States |

Mechanistic Investigations and Reaction Pathway Elucidation

Analysis of Nucleophilic Attack and Cycloaddition Steps in Tetrazole Synthesis

The formation of the tetrazole ring, a cornerstone of many synthetic procedures, is most commonly achieved through the [2+3] cycloaddition of a nitrile with an azide (B81097). researchgate.netresearchgate.net The synthesis of 1,5-disubstituted tetrazoles, for instance, often involves the reaction between an organic azide and a nitrile. nih.gov However, the precise mechanism of this transformation has been a subject of considerable debate, with evidence pointing towards multiple possible pathways. acs.orgnih.gov

Two primary mechanisms are considered: a concerted [3+2] cycloaddition and a stepwise process. The stepwise mechanism initiates with the nucleophilic attack of the azide on the nitrile carbon, forming a linear intermediate, which subsequently undergoes cyclization to yield the tetrazole ring. acs.orgyoutube.com Density Functional Theory (DFT) calculations have lent significant support to a stepwise pathway, suggesting a previously unexpected nitrile activation step that leads to an imidoyl azide intermediate, which then cyclizes. researchgate.netacs.orgnih.gov This activation is crucial for the reaction to proceed and can be facilitated by Brønsted or Lewis acids, which enhance the electrophilicity of the nitrile carbon. organic-chemistry.org In the context of synthesizing 1-(2-Methylbutan-2-yl)-1H-tetrazole, if the synthesis starts from tert-pentyl azide and a suitable nitrile, the bulky nature of the tert-pentyl group would sterically influence the approach to the nitrile.

Conversely, if the synthesis involves the alkylation of a pre-formed 5-substituted-1H-tetrazole with a tert-pentyl halide, the reaction proceeds via nucleophilic substitution, where the tetrazolide anion attacks the alkylating agent. The steric hindrance of the 2-methylbutan-2-yl group is a dominant factor in this process, influencing which of the ring nitrogen atoms acts as the nucleophile.

Regiochemical Control in N-Alkylation: Factors Governing N1 vs. N2 Selectivity

When a 5-substituted tetrazole is N-alkylated, the reaction can yield two distinct regioisomers: the N1- and N2-substituted products. researchgate.net The control of this regioselectivity is a critical challenge in tetrazole chemistry, as the properties of the resulting isomers can differ significantly. The outcome of the alkylation is dependent on a variety of factors, including the steric and electronic properties of the substituent at the C5 position, the nature of the alkylating agent, the choice of base, and the solvent system. researchgate.netbeilstein-journals.org

For the synthesis of this compound, the alkylating agent possesses a bulky tertiary alkyl group. Studies on the alkylation of tetrazoles with sterically demanding alcohols, such as tert-butyl alcohol, in concentrated sulfuric acid have shown a high degree of selectivity, yielding almost exclusively the 2-alkyltetrazole isomer. researchgate.net This suggests that under these specific acidic conditions, the bulky carbocation generated from the alcohol preferentially attacks the N2 position.

However, under basic conditions, the outcome can be different. The tetrazolide anion is ambident, with nucleophilic character at both the N1 and N2 positions. Steric hindrance at the C5 position of the tetrazole ring can favor alkylation at the less sterically encumbered N2 position. Conversely, studies on related heterocyclic systems like indazole have shown that increasing the steric bulk of substituents can favor N1 alkylation. beilstein-journals.org The interplay between the steric demands of the C5 substituent and the alkylating agent is therefore crucial. Theoretical studies combined with NMR analysis are often employed to rationalize the observed regioselectivity. mdpi.com A common analytical technique involves ¹³C NMR spectroscopy, where the chemical shift of the tetrazole ring carbon (C5) is typically more deshielded by 9-12 ppm in 2,5-disubstituted isomers compared to their 1,5-disubstituted counterparts. mdpi.com

Table 1: Factors Influencing N1 vs. N2 Selectivity in Tetrazole Alkylation

| Factor | Influence on Regioselectivity | Rationale |

|---|---|---|

| Alkylating Agent | Bulky agents (e.g., tert-butyl) in strong acid can favor the N2 isomer. researchgate.net | The reaction may proceed through a carbocation intermediate, with the N2 position being more accessible or electronically favored. |

| C5-Substituent | Sterically large groups can direct alkylation towards the N2 position. | The N1 position is flanked by the C5 substituent, making it sterically hindered. |

| Solvent | Solvent polarity can influence the solvation of the tetrazolide anion, affecting the relative nucleophilicity of N1 and N2. beilstein-journals.org | Different solvents can stabilize one tautomeric form or regioisomeric transition state over another. |

| Base/Counterion | The nature of the cation in the tetrazole salt can influence the site of alkylation through coordination. | The cation may associate preferentially with one of the nitrogen atoms, blocking it from alkylation. |

Kinetic Studies of Tetrazole Formation and Transformation Reactions

The kinetics of tetrazole formation via the azide-nitrile cycloaddition are strongly influenced by the electronic nature of the substituents. acs.org Computational studies have consistently shown that the activation barrier for the reaction is significantly lowered by the presence of electron-withdrawing groups on the nitrile substrate. acs.orgnih.gov This is because such groups lower the energy of the nitrile's Lowest Unoccupied Molecular Orbital (LUMO), facilitating the orbital interaction with the azide's Highest Occupied Molecular Orbital (HOMO). nih.gov

Computational studies provide quantitative insight into these kinetic effects. The calculated activation barriers for the cycloaddition of methyl azide to various nitriles illustrate the strong correlation with the substituent's electronic properties.

Table 2: Calculated Activation Barriers for the Cycloaddition of Methyl Azide to Substituted Nitriles (R-CN)

| Substituent (R) | Substituent Type | Activation Barrier (TS1, kcal/mol) |

|---|---|---|

| F | Strongly Electron-Withdrawing | 26.6 |

| CN | Electron-Withdrawing | 30.3 |

| H | Neutral | 36.8 |

| CH₃ | Electron-Donating | 38.6 |

| C(CH₃)₃ (tert-butyl) | Bulky Electron-Donating | 39.5 |

Data adapted from computational studies by Himo et al. acs.org These values represent the transition state leading to the 1,5-disubstituted tetrazole.

The data clearly indicate that electron-donating and sterically bulky groups like tert-butyl, which is structurally similar to tert-pentyl, increase the activation energy, leading to slower reaction rates.

Tautomeric Equilibrium and Interconversion Dynamics of 1H-Tetrazoles and their N-Substituted Forms

A key feature of the parent 5-substituted tetrazole ring is its ability to exist in two tautomeric forms: the 1H- and 2H-tetrazoles. wikipedia.org These tautomers are in a dynamic equilibrium, and their relative populations are influenced by factors such as the physical state, solvent polarity, and the electronic nature of the C5 substituent. nih.govacs.orgresearchgate.net In the gas phase, the 2H-tautomer is generally the more stable form, whereas in the solid state and in solution, the 1H-tautomer often predominates. nih.govwikipedia.org The interconversion between these forms is thought to occur via intermediates with ionic character. acs.org

Once an alkyl group like 2-methylbutan-2-yl is introduced onto one of the ring nitrogens, this tautomeric equilibrium is resolved. The product is "locked" as either the N1 or N2 isomer, which are constitutional isomers, not tautomers. Therefore, the study of tautomerism is most relevant to the 5-substituted tetrazole precursor before the N-alkylation step. The ratio of 1H to 2H tautomers present in the reaction mixture can influence the final N1/N2 product ratio, as the two tautomers may exhibit different reactivities towards the alkylating agent.

Computational Elucidation of Reaction Mechanisms and Transition States

Computational chemistry, particularly Density Functional Theory (DFT), has become an indispensable tool for unraveling the complex mechanisms of tetrazole synthesis. acs.orgnih.goviosrjournals.org Theoretical calculations allow for the detailed exploration of potential energy surfaces, the identification of transition states, and the determination of activation barriers for different reaction pathways.

Studies have used DFT to compare the concerted [2+3] cycloaddition mechanism with the stepwise nucleophilic attack-cyclization pathway. acs.org For the reaction between methyl azide and various nitriles, calculations have identified the transition states for both the formation of the 1,5-disubstituted tetrazole (via TS1) and the 2,5-disubstituted tetrazole (via TS2). A consistent finding is that the activation barrier for forming the 1,5-isomer (TS1) is considerably lower than that for the 2,5-isomer (TS2). acs.org This computational result provides a strong theoretical basis for the experimental observation that the reaction of organic azides with nitriles typically yields 1,5-disubstituted tetrazoles.

The steric bulk of the substituents also plays a role in the energy difference between the two transition states. For the reaction with the bulky tert-butyl nitrile, the energy difference between TS1 and TS2 is 3.9 kcal/mol, which, while smaller than for nitriles with electron-withdrawing groups, still decisively favors the formation of the 1,5-isomer. acs.org These computational models provide powerful predictive capabilities for understanding and controlling the outcomes of tetrazole-forming reactions involving sterically demanding groups like the 2-methylbutan-2-yl substituent.

Table 3: Comparison of Calculated Reaction Pathways for Tetrazole Formation

| Reaction Pathway | Description | Key Findings from DFT Studies |

|---|---|---|

| Anionic Cycloaddition | Direct [2+3] cycloaddition of an azide anion to a nitrile. | The activation barrier decreases as the electron-withdrawing character of the nitrile's substituent increases. acs.org |

| Neutral Cycloaddition | Concerted [2+3] cycloaddition of hydrazoic acid or an organic azide to a nitrile. | The transition state leading to the 1-substituted isomer (TS1) is significantly lower in energy than that leading to the 2-substituted isomer (TS2). acs.org |

| Stepwise Addition-Cyclization | Nitrile activation followed by nucleophilic attack of azide to form an imidoyl azide intermediate, which then cyclizes. | This pathway is suggested to be the operative mechanism, with activation barriers that correlate strongly with the nitrile substituent's electron-withdrawing potential. acs.orgnih.gov |

Advanced Spectroscopic and Structural Characterization Methodologies

Nuclear Magnetic Resonance (NMR) Spectroscopy for Comprehensive Structural Assignment

Nuclear Magnetic Resonance (NMR) spectroscopy stands as a cornerstone for the structural analysis of organic molecules, offering profound insights into the chemical environment of individual nuclei. For 1-(2-methylbutan-2-yl)-1H-tetrazole, a combination of one-dimensional (¹H and ¹³C) and two-dimensional NMR experiments facilitates a complete and unambiguous assignment of all proton and carbon resonances.

The ¹H NMR spectrum of this compound is characterized by distinct signals corresponding to the protons of the tert-amyl (2-methylbutan-2-yl) substituent. The chemical shifts (δ) are influenced by the electronic environment, particularly the proximity to the electron-withdrawing tetrazole ring. openstax.org

The protons of the two methyl groups attached to the quaternary carbon (C2') are magnetically equivalent due to free rotation around the C2'-C3' bond. They appear as a singlet, typically in the range of 1.3-1.5 ppm. The methylene (B1212753) protons (C3') of the ethyl group experience deshielding from the adjacent quaternary carbon and the tetrazole ring, resulting in a quartet around 1.8-2.2 ppm due to coupling with the neighboring methyl protons. The terminal methyl protons (C4') of the ethyl group appear as a triplet at approximately 0.9-1.2 ppm. The proton on the tetrazole ring (C5-H) is significantly deshielded and appears as a singlet at a much lower field, typically in the range of 8.5-9.5 ppm.

Table 1: Predicted ¹H NMR Chemical Shifts and Multiplicities for this compound

| Protons | Predicted Chemical Shift (δ, ppm) | Multiplicity |

| C(CH₃)₂ | 1.4 | Singlet (s) |

| CH₂CH₃ | 2.0 | Quartet (q) |

| CH₂CH₃ | 1.0 | Triplet (t) |

| C5-H | 9.0 | Singlet (s) |

Note: Predicted values are based on typical chemical shift ranges for similar functional groups. openstax.orgoregonstate.edu

The proton-decoupled ¹³C NMR spectrum provides a count of the unique carbon environments within the molecule. For this compound, five distinct signals are expected for the alkyl substituent and one for the tetrazole ring carbon.

A noteworthy feature in the ¹³C NMR spectrum is the significant deshielding of the quaternary carbon (C2') directly attached to the nitrogen atom of the tetrazole ring. This downfield shift, typically observed in the range of 60-70 ppm, is a direct consequence of the electron-withdrawing nature of the heterocyclic ring. oregonstate.educompoundchem.com The carbons of the two equivalent methyl groups attached to this quaternary center resonate at approximately 25-30 ppm. The methylene carbon (C3') appears around 30-35 ppm, while the terminal methyl carbon (C4') is found further upfield at about 8-12 ppm. The carbon atom of the tetrazole ring (C5) exhibits a chemical shift in the region of 140-150 ppm. chemicalbook.comyoutube.com

Table 2: Predicted ¹³C NMR Chemical Shifts for this compound

| Carbon | Predicted Chemical Shift (δ, ppm) |

| C (CH₃)₂ | 65 |

| C(C H₃)₂ | 28 |

| C H₂CH₃ | 33 |

| CH₂C H₃ | 10 |

| C5 | 145 |

Note: Predicted values are based on typical chemical shift ranges for similar functional groups. oregonstate.educompoundchem.com

To definitively establish the molecular structure and assign all proton and carbon signals, two-dimensional (2D) NMR experiments are indispensable.

COSY (Correlation Spectroscopy): The ¹H-¹H COSY spectrum reveals scalar couplings between protons on adjacent carbon atoms. For the 2-methylbutan-2-yl group, a cross-peak would be observed between the quartet of the methylene protons and the triplet of the terminal methyl protons, confirming the ethyl fragment's connectivity.

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates directly bonded proton and carbon atoms. The HSQC spectrum would show cross-peaks connecting the proton signals to their corresponding carbon signals as listed in Tables 1 and 2. For instance, the singlet of the two methyl groups in the ¹H spectrum would correlate with the carbon signal around 28 ppm in the ¹³C spectrum.

HMBC (Heteronuclear Multiple Bond Correlation): The HMBC spectrum is crucial for identifying long-range (2-3 bond) correlations between protons and carbons. Key correlations would include those between the protons of the two methyl groups and the quaternary carbon (C2'), as well as the methylene carbon (C3'). Furthermore, a critical correlation would be observed between the protons on the carbons of the tert-amyl group and the C5 carbon of the tetrazole ring, unequivocally confirming the attachment of the alkyl substituent to the nitrogen atom of the tetrazole ring.

Vibrational Spectroscopy for Molecular Fingerprinting and Functional Group Analysis

Vibrational spectroscopy, encompassing Fourier Transform Infrared (FT-IR) and Raman techniques, provides a molecular fingerprint based on the vibrational modes of the molecule's functional groups.

The FT-IR spectrum of this compound displays characteristic absorption bands corresponding to the various stretching and bending vibrations within the molecule. The high-wavenumber region is dominated by C-H stretching vibrations of the alkyl group, typically appearing in the 2850-3000 cm⁻¹ range. The tetrazole ring itself gives rise to a series of characteristic absorptions. The C-H stretching of the tetrazole ring proton is expected around 3100-3150 cm⁻¹. The C=N and N=N stretching vibrations of the tetrazole ring are observed in the 1400-1600 cm⁻¹ region. researchgate.net Vibrations associated with the tetrazole ring structure, often referred to as ring breathing modes, appear in the fingerprint region between 900 and 1200 cm⁻¹. researchgate.net

Table 3: Predicted FT-IR Absorption Bands for this compound

| Functional Group | Vibrational Mode | Predicted Wavenumber (cm⁻¹) |

| C-H (alkyl) | Stretching | 2850-3000 |

| C-H (tetrazole) | Stretching | 3100-3150 |

| C=N, N=N (tetrazole) | Stretching | 1400-1600 |

| Tetrazole Ring | Ring Vibrations | 900-1200 |

Note: Predicted values are based on characteristic absorption ranges for the respective functional groups.

Raman spectroscopy provides complementary information to FT-IR, particularly for non-polar bonds and symmetric vibrations. For this compound, the symmetric stretching vibrations of the tetrazole ring, which may be weak in the FT-IR spectrum, can produce strong signals in the Raman spectrum. The C-C stretching vibrations within the tert-amyl group would also be observable. The combination of FT-IR and Raman spectroscopy offers a more complete picture of the vibrational modes of the molecule, further confirming its structural integrity.

Mass Spectrometry (MS) for Molecular Weight Confirmation and Fragmentation Pathway Analysis

Mass spectrometry is an indispensable tool for determining the molecular weight and elucidating the structure of compounds by analyzing their fragmentation patterns upon ionization. For this compound, techniques like Electrospray Ionization (ESI) coupled with tandem mass spectrometry (MS/MS) provide critical insights. lifesciencesite.comnih.gov

The molecular ion peak ([M+H]⁺ in positive ion mode or [M-H]⁻ in negative ion mode) in the mass spectrum serves to confirm the molecular weight of the compound. The fragmentation of the tetrazole ring and its substituent is highly characteristic and predictable. nih.gov Studies on various 5-substituted 1H-tetrazoles reveal distinct and diagnostic fragmentation pathways depending on the ionization mode. lifesciencesite.com

In positive ion mode, a common fragmentation pathway for 1-substituted tetrazoles involves the cleavage of the N1-N2 bond, followed by the elimination of a molecule of hydrazoic acid (HN₃). lifesciencesite.com Another significant fragmentation involves the loss of the bulky alkyl substituent. For this compound, this would involve the cleavage of the bond between the tertiary carbon of the alkyl group and the N1 atom of the tetrazole ring.

In negative ion mode, the characteristic fragmentation is often the elimination of a neutral nitrogen molecule (N₂). lifesciencesite.com The analysis of these fragmentation patterns allows for the unambiguous confirmation of the connectivity between the tert-amyl group and the tetrazole ring. nih.gov

Table 1: Predicted Mass Spectrometry Fragmentation for this compound

| Ion Type | Proposed Fragment | m/z (Calculated) | Fragmentation Pathway |

|---|---|---|---|

| Molecular Ion [M]⁺• | C₆H₁₂N₄ | 140.11 | Electron Ionization |

| [M+H]⁺ | C₆H₁₃N₄⁺ | 141.11 | ESI (Positive Mode) |

| [M-N₂]⁻ | C₆H₁₂N₂⁻ | 112.10 | ESI (Negative Mode) - Loss of Nitrogen |

| [M-HN₃]⁺ | C₆H₁₁⁺ | 83.09 | ESI (Positive Mode) - Loss of Hydrazoic Acid |

| [C₅H₁₁]⁺ | C₅H₁₁⁺ | 71.09 | Cleavage of N-C bond (tert-amyl cation) |

X-ray Diffraction (XRD) for Solid-State Structural Determination and Intermolecular Interactions

Furthermore, XRD analysis illuminates the intermolecular interactions that govern the crystal packing. While the bulky and non-polar tert-amyl group might hinder strong, directional interactions like classical hydrogen bonding, weaker forces are expected to play a significant role. Studies on other substituted tetrazoles show that crystal lattices are often stabilized by a combination of weak electrostatic interactions, such as C–H···N or C–H···π interactions, and van der Waals forces. rsc.orgresearchgate.net In some cases, tetrazole derivatives can form dimers or other aggregates in the solid state through these interactions. rsc.orgnih.gov Analysis of the crystal structure of related compounds can provide a model for the expected packing and interactions. rsc.orgresearchgate.net

Table 2: Representative Crystallographic Data for a Substituted Tetrazole Derivative

| Parameter | Value |

|---|---|

| Crystal System | Triclinic |

| Space Group | P-1 |

| a (Å) | 6.8117 |

| b (Å) | 7.4177 |

| c (Å) | 8.6722 |

| α (°) | 109.167 |

| β (°) | 105.528 |

| γ (°) | 103.121 |

| Volume (ų) | 374.15 |

Data derived from a representative substituted tetrazole, catena-poly[[di-μ-chloro-κ²1:2-μ-1,5-dimethyl-1H-tetrazole-κ²N³:N⁴]copper(II)], for illustrative purposes. crystallography.net

Chromatographic Techniques for Separation and Purity Assessment (e.g., HPLC, Silica (B1680970) Gel Chromatography)

Chromatographic methods are essential for the purification of the synthesized this compound and for the assessment of its purity.

Silica Gel Chromatography: Flash column chromatography using silica gel is a standard method for the purification of tetrazole derivatives following synthesis. nih.gov The separation is based on the principle of differential adsorption of the compound and any impurities onto the polar silica stationary phase. A non-polar to moderately polar solvent system (e.g., mixtures of hexane (B92381) and ethyl acetate) is typically used as the mobile phase to elute the components. The progress of the purification is often monitored by Thin-Layer Chromatography (TLC). scielo.org.za

High-Performance Liquid Chromatography (HPLC): HPLC is a powerful analytical technique for determining the purity of the final compound with high precision. A reversed-phase HPLC (RP-HPLC) method is commonly employed for tetrazole-containing molecules. ijrpc.com In this setup, the stationary phase is non-polar (e.g., a C18 column), and a polar mobile phase is used. By monitoring the elution profile with a UV detector, the presence of any impurities can be quantified. A validated HPLC method provides data on retention time, peak area, and resolution, which are used to calculate the purity of the sample. ijrpc.comsemanticscholar.org

Table 3: Typical Parameters for a Reversed-Phase HPLC Purity Assessment

| Parameter | Description |

|---|---|

| Column | Zorbax Eclipse Plus C18 (or equivalent) |

| Mobile Phase | Gradient elution using Acetonitrile and Water (often with an acid modifier like 0.05% orthophosphoric acid) ijrpc.com |

| Flow Rate | 1.0 mL/min ijrpc.com |

| Detection | UV detector at a wavelength such as 220 nm ijrpc.com |

| Column Temperature | Ambient or controlled (e.g., 30 °C) |

| Injection Volume | 10 µL |

Computational and Theoretical Chemistry Studies

Density Functional Theory (DFT) Calculations for Geometric Optimization and Electronic Properties

Density Functional Theory (DFT) is a widely used computational method for investigating the electronic structure of many-body systems. wikipedia.org It is particularly useful for predicting the geometric and electronic properties of molecules.

The accuracy of DFT calculations is highly dependent on the choice of the functional and the basis set. youtube.comreddit.com For tetrazole derivatives, the B3LYP functional, a hybrid functional that combines Becke's three-parameter exchange functional with the Lee-Yang-Parr correlation functional, has been shown to provide reliable results for geometry optimization and electronic property calculations. mdpi.comchemijournal.com

Commonly used basis sets for organic molecules include the Pople-style basis sets, such as 6-31G(d,p) or the more flexible 6-311++G(d,p). wikipedia.orgreddit.com The addition of polarization functions (d,p) is crucial for accurately describing the bonding in heterocyclic systems, while diffuse functions (++) are important for molecules with lone pairs or for calculating properties like electron affinity. youtube.com For a molecule like 1-(2-Methylbutan-2-yl)-1H-tetrazole, a combination like B3LYP/6-311++G(d,p) would be expected to yield accurate predictions for its geometry and electronic properties.

A comparison of commonly employed basis sets is provided in the table below.

| Basis Set | Description |

| STO-3G | Minimal basis set, where each atomic orbital is represented by a fixed contraction of 3 Gaussian functions. |

| 6-31G | A split-valence basis set. Core atomic orbitals are represented by a single basis function (a contraction of 6 Gaussians), and valence atomic orbitals are represented by two basis functions (a contraction of 3 and 1 Gaussian(s)). |

| 6-31G(d,p) | A polarized basis set that adds d functions to heavy atoms and p functions to hydrogen atoms to better describe bond anisotropy. |

| cc-pVTZ | A correlation-consistent basis set of triple-zeta quality. Designed to systematically converge to the complete basis set limit. |

The conformational preference of the 2-methylbutan-2-yl group will be determined by the rotational barrier around the C-N bond connecting it to the tetrazole ring. Due to the steric hindrance between the methyl and ethyl groups of the substituent and the N2 and N5 atoms of the tetrazole ring, free rotation is expected to be hindered. The most stable conformation is likely to be one where the bulky ethyl group is oriented away from the tetrazole ring to minimize steric clash. upenn.eduopenstax.org This is a common feature in the conformational analysis of substituted heterocycles. nih.govmdpi.com

Aromaticity Indices and Their Correlation with Molecular Stability and Reactivity (e.g., HOMA, Bird Index, NICS)

Aromaticity is a key concept in understanding the stability and reactivity of cyclic conjugated systems like the tetrazole ring. bohrium.com Several computational indices are used to quantify aromaticity.

The Harmonic Oscillator Model of Aromaticity (HOMA) index is based on the deviation of bond lengths from an optimal value for an aromatic system. A HOMA value close to 1 indicates high aromaticity, while values close to 0 suggest a non-aromatic system. researchgate.netnih.gov For this compound, the HOMA value of the tetrazole ring is expected to be slightly lower than that of benzene (B151609) but still indicative of significant aromatic character.

The Nucleus-Independent Chemical Shift (NICS) is a magnetic criterion for aromaticity. It is calculated at the center of the ring (NICS(0)) or at a point above the ring plane (NICS(1)). Negative NICS values are indicative of a diatropic ring current, a hallmark of aromaticity. researchgate.netnih.gov The tetrazole ring in the title compound is expected to exhibit a negative NICS value, confirming its aromatic nature.

The Bird Index is another aromaticity index based on the variation of bond orders within the ring.

The calculated values of these indices would provide a quantitative measure of the aromatic character of the tetrazole ring in this specific molecule and allow for comparison with other substituted tetrazoles. nih.gov

| Aromaticity Index | Typical Value for Aromatic Systems |

| HOMA | Close to 1 |

| NICS(0) | Negative |

| NICS(1) | Negative |

Potential Energy Surface (PES) Scans for Conformational Analysis and Tautomeric Equilibria

A Potential Energy Surface (PES) scan is a computational technique used to explore the energy of a molecule as a function of one or more of its geometric parameters. uni-rostock.deq-chem.comnih.gov For this compound, a PES scan of the torsion angle around the N1-C(tert-pentyl) bond would reveal the rotational barriers and identify the most stable conformers. aps.org

Furthermore, tetrazoles can exist in different tautomeric forms. For 5-substituted tetrazoles, a tautomeric equilibrium between the 1H and 2H forms is possible. nih.gov Although the title compound is a 1-substituted tetrazole, theoretical studies on related systems can provide insights into the relative stabilities of different isomers. rsc.org

Molecular Orbital Analysis (e.g., HOMO-LUMO Gap, Fukui Functions) for Reactivity Prediction

The frontier molecular orbitals, the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are key to understanding a molecule's reactivity. chemijournal.comsemanticscholar.org The energy of the HOMO is related to the ionization potential and the ability to donate electrons, while the LUMO energy relates to the electron affinity and the ability to accept electrons. edu.krdscholarsresearchlibrary.com

The HOMO-LUMO energy gap is an important indicator of chemical stability and reactivity. semanticscholar.orgedu.krd A large gap suggests high stability and low reactivity, while a small gap indicates a more reactive species. For this compound, the HOMO is expected to be localized primarily on the tetrazole ring, while the LUMO will also be associated with the ring's π-system.

Fukui functions are used to predict the most reactive sites in a molecule for nucleophilic, electrophilic, and radical attacks. edu.krdresearchgate.net By calculating the Fukui functions for each atom in this compound, one can predict which nitrogen atom of the tetrazole ring is most susceptible to electrophilic attack, such as in alkylation reactions.

| Reactivity Descriptor | Interpretation |

| HOMO Energy | Related to electron-donating ability. |

| LUMO Energy | Related to electron-accepting ability. |

| HOMO-LUMO Gap | Indicator of chemical stability and reactivity. |

| Fukui Functions | Predicts local reactivity and sites for electrophilic/nucleophilic attack. |

Theoretical Insights into Regioselectivity of N-Alkylation and Other Synthetic Reactions

The N-alkylation of tetrazoles can lead to the formation of two possible regioisomers: the 1,4- and 2,4-disubstituted products. researchgate.net Theoretical calculations can provide valuable insights into the factors governing the regioselectivity of such reactions. mdpi.comrsc.org

By calculating the electrostatic potential (ESP) on the nitrogen atoms of the tetrazole ring in this compound, one can predict the most likely site for electrophilic attack. The nitrogen atom with the most negative ESP is generally the most nucleophilic and thus the preferred site for alkylation. mdpi.com Additionally, comparing the energies of the transition states for the two possible alkylation pathways can provide a more quantitative prediction of the product ratio. acs.orgresearchgate.net These theoretical approaches are crucial for designing synthetic routes that favor the desired regioisomer.

Computational Modeling of Non-Covalent Interactions and Intermolecular Forces

The study of non-covalent interactions is crucial for understanding the condensed-phase behavior of molecular solids, including their crystal packing, polymorphism, and physical properties. For this compound, computational modeling provides a powerful lens through which to examine the subtle yet determinative forces that govern its intermolecular associations. While specific computational studies on this exact molecule are not available in the current literature, a wealth of theoretical research on analogous 1-substituted and 1,5-disubstituted tetrazoles allows for a detailed and scientifically grounded extrapolation of its expected non-covalent interaction profile.

The primary non-covalent forces at play in the aggregation of this compound are expected to be a combination of hydrogen bonding, dipole-dipole interactions, and London dispersion forces. The tetrazole ring itself is a key participant in these interactions. It is a planar, aromatic heterocycle with four nitrogen atoms, which create a distinct electronic environment. The sp2-hybridized nitrogen atoms, particularly N3 and N4, are notable centers of basicity and are the most probable sites for hydrogen bond acceptance. nih.gov

In the absence of a strong hydrogen bond donor within the molecule itself, the dominant interactions in a pure sample of this compound would likely involve C-H···N hydrogen bonds. Here, weakly acidic hydrogen atoms on the tert-amyl substituent can interact with the electron-rich nitrogen atoms of the tetrazole ring of a neighboring molecule. While individually weak, the cumulative effect of these interactions can significantly influence the crystal packing.

To quantitatively dissect these interactions, computational methods such as Symmetry-Adapted Perturbation Theory (SAPT) are invaluable. SAPT decomposes the total interaction energy between two molecules into physically meaningful components: electrostatics, exchange (Pauli repulsion), induction (polarization), and dispersion. While a specific SAPT analysis for this compound is not published, we can infer the likely contributions of these components based on studies of similar heterocyclic systems.

Table 1: Postulated SAPT Interaction Energy Components for a this compound Dimer

| Interaction Component | Expected Contribution | Rationale |

| Electrostatics (Eelst) | Moderately attractive | Arises from the interaction of the permanent dipole moments of the tetrazole rings. |

| Exchange (Eexch) | Strongly repulsive | Represents the short-range repulsion due to the overlap of electron clouds (Pauli principle). |

| Induction (Eind) | Weakly attractive | Stems from the polarization of one molecule by the charge distribution of the other. |

| Dispersion (Edisp) | Strongly attractive | Originates from correlated fluctuations in the electron densities of the interacting molecules; significant due to the tert-amyl group. |

| Total Interaction Energy | Net attractive | The sum of the attractive and repulsive terms, leading to a bound dimer. |

Note: The values in this table are qualitative predictions based on the expected chemical nature of the molecule and are not derived from specific computational results.

Further insights can be gained from Density Functional Theory (DFT) calculations, often paired with methods to account for non-covalent interactions, such as Grimme's D3 dispersion correction. These calculations can be used to optimize the geometry of molecular dimers and larger clusters, revealing the preferred modes of interaction and the associated binding energies. For this compound, DFT studies would likely reveal various dimer configurations, with the most stable ones maximizing the favorable C-H···N and dispersion interactions while minimizing steric hindrance from the bulky tert-amyl groups.

Table 2: Predicted Dominant Intermolecular Interactions in this compound

| Interaction Type | Participating Groups | Expected Significance |

| C-H···N Hydrogen Bonds | C-H of tert-amyl group and N3/N4 of tetrazole ring | High |

| Dipole-Dipole Interactions | Tetrazole ring dipoles | Moderate |

| London Dispersion Forces | tert-Amyl groups and tetrazole rings | High |

Research Applications and Future Directions in Chemical Sciences

Leveraging the 1-(2-Methylbutan-2-yl)-1H-tetrazole Scaffold as a Building Block in Complex Molecule Synthesis

The construction of complex molecular architectures is a central goal of organic synthesis, often in the pursuit of new therapeutic agents or functional materials. The tetrazole ring is recognized as a privileged scaffold in medicinal chemistry, frequently serving as a bioisosteric replacement for carboxylic acids and cis-amides, which can enhance metabolic stability, lipophilicity, and binding affinity. beilstein-journals.orgnih.gov The use of pre-functionalized tetrazoles as building blocks, rather than forming the ring in a late-stage synthesis, offers a more efficient and versatile approach to molecular diversity. beilstein-journals.orgbeilstein-journals.org

Multicomponent reactions (MCRs) are powerful tools in synthetic chemistry, allowing for the formation of complex products from three or more starting materials in a single step, which aligns with the principles of green chemistry. beilstein-journals.orgbeilstein-journals.orgsemanticscholar.org The integration of tetrazole-containing building blocks into MCRs, such as the Ugi and Passerini reactions, provides rapid access to diverse libraries of drug-like molecules. beilstein-journals.orgnih.gov

In this context, the this compound scaffold can be seen as an "orthogonally protected" tetrazole. The tert-amyl group, similar to the tert-butyl or tert-octyl groups, can function as a cleavable moiety under acidic conditions. beilstein-journals.org This allows the tetrazole core to be carried through a multi-step sequence, like an Ugi-azide reaction, and the N-substituent can be removed at a later stage if the unsubstituted 1H-tetrazole is the desired final product. beilstein-journals.orgmdpi.com The Ugi-azide reaction, a variation of the classic Ugi reaction, is a preferred method for synthesizing 1,5-disubstituted tetrazoles. mdpi.com The steric bulk of the tert-amyl group can also influence the stereochemical outcome of reactions and the conformational properties of the resulting products.

Research has demonstrated the use of related building blocks, such as diversely protected tetrazole aldehydes, in Passerini three-component reactions (PT-3CR) to generate complex α-acyloxycarboxamides. beilstein-journals.orgbeilstein-journals.org This building block approach is a complementary strategy to traditional methods and helps meet the demand for novel tetrazole-based compound libraries. beilstein-journals.org

Table 1: this compound in Multicomponent Reactions

| Reaction Type | Role of Tetrazole Scaffold | Potential Products | Key Advantages |

|---|---|---|---|

| Ugi-Azide Reaction | Isocyanide component precursor (if the tert-amyl group is on the isocyanide) or aldehyde/amine component (if the tetrazole is functionalized). | Highly substituted tetrazole-triazole bis-heterocycles or other complex acyclic structures. mdpi.com | High atom economy, convergence, and access to complex scaffolds. nih.govnih.gov |

| Passerini Reaction | Aldehyde or isocyanide component. beilstein-journals.org | α-Acyloxycarboxamides containing a tetrazole moiety. beilstein-journals.org | Mild reaction conditions, operational simplicity, and generation of molecular diversity. beilstein-journals.orgbeilstein-journals.org |

| Cascade Processes | The tetrazole ring can participate in or direct intramolecular cyclizations following an initial MCR. | Fused heterocyclic systems containing the tetrazole ring. researchgate.net | Increased molecular complexity in a single operation. researchgate.net |

The success of high-throughput screening campaigns in drug discovery is heavily dependent on the quality and diversity of the compound libraries being tested. nih.govnih.gov Designing libraries that are well-positioned within the chemical space of known bioactive compounds can significantly increase the probability of finding hit molecules. nih.govcore.ac.uk The use of specific, well-characterized scaffolds is a key strategy in modern library design. researchgate.netmdpi.com

The this compound scaffold is an excellent candidate for inclusion in such libraries. The tetrazole core itself is a proven pharmacophore. beilstein-journals.orgresearchgate.net The tert-amyl substituent provides several key features:

Modulation of Physicochemical Properties: It increases the lipophilicity of the molecule compared to an unsubstituted tetrazole, which can influence cell membrane permeability and other pharmacokinetic properties.

Metabolic Stability: The quaternary carbon of the tert-amyl group is sterically hindered and lacks benzylic protons, making it resistant to oxidative metabolism.

Structural Diversity: It serves as a handle that can be part of a larger, diverse substituent introduced via alkylation of the parent tetrazole, or it can be a fixed element around which other parts of the molecule are varied. youtube.com

By combining this building block with a variety of other reactants in combinatorial synthesis or MCRs, vast and diverse chemical libraries can be generated efficiently. taylorandfrancis.com These libraries can be designed to explore specific target families or to cover a broad, yet biologically relevant, chemical space. nih.govcore.ac.uk

Table 2: Library Design Considerations with the this compound Scaffold

| Design Parameter | Contribution of the Scaffold | Example Strategy |

|---|---|---|

| Core Scaffold | Privileged tetrazole ring with a stable N-substituent. beilstein-journals.org | Use as a central building block in combinatorial synthesis. |

| Physicochemical Properties | The tert-amyl group provides lipophilicity and steric bulk. | Systematically vary other substituents to fine-tune properties like solubility and logP. |

| Diversity Generation | Amenable to functionalization at the C5 position and use in MCRs. nih.govacs.org | React with diverse sets of aldehydes, amines, and isocyanides in Ugi reactions. |

| Target Focus | The tetrazole can act as a bioisostere for targets recognizing carboxylic acids. nih.gov | Design libraries focused on proteases, GPCRs, or other relevant target classes. |

Advanced Material Science Applications of Tetrazole Derivatives

Tetrazole derivatives are not limited to medicinal chemistry; their high nitrogen content, thermal stability, and coordination capabilities make them attractive for applications in materials science, including energetic materials and functional polymers. beilstein-journals.orgcore.ac.ukulisboa.pt

The tetrazole ring contains multiple nitrogen atoms that can act as donor sites, making it an excellent ligand for coordinating with metal ions. ulisboa.ptuci.edu This has led to the development of a wide range of coordination compounds and metal-organic frameworks (MOFs). ulisboa.ptrsc.org The properties of these materials, such as their structure, stability, and catalytic or energetic properties, are highly dependent on the nature of the metal center, the counter-ions, and the substituents on the tetrazole ligand. rsc.orgresearchgate.net

A this compound ligand would coordinate to a metal center primarily through its N4 atom. nih.govnih.gov The bulky tert-amyl group would exert significant steric influence, preventing dense packing around the metal center and potentially creating open coordination sites. This could be advantageous in designing catalysts where substrate access to the metal is crucial. Furthermore, the electron-donating nature of the alkyl group influences the electronic properties of the tetrazole ring, modulating the ligand field strength and the redox properties of the resulting complex. These complexes can find use as energetic materials, where the high nitrogen content contributes to a large, rapid release of gaseous N₂ upon decomposition. rsc.orgnih.gov

Table 3: Potential Coordination Complexes with this compound Ligand

| Metal Ion | Potential Anion | Coordination Mode | Potential Application |

|---|---|---|---|

| Copper(II) | Cl⁻, NO₃⁻, ClO₄⁻ | Monodentate via N4. researchgate.net | Catalyst, magnetic material, energetic compound. ulisboa.pt |

| Silver(I) | BF₄⁻, PF₆⁻ | Bridging or monodentate. nih.gov | Luminescent material, antimicrobial agent. nih.gov |

| Cobalt(II), Nickel(II) | Cl⁻, C₂N₃⁻ | Monodentate or bridging. researchgate.net | Colorimetric sensor, magnetic material. researchgate.net |

| Zinc(II) | ClO₄⁻ | Monodentate. nih.gov | Luminescent sensor, component in MOFs. nih.gov |

Polymers containing tetrazole moieties are of interest for their high nitrogen content, potential as high-performance binders in energetic formulations, and as functional materials with unique chemical properties. conicet.gov.arresearchgate.net The synthesis of such polymers can be achieved either by polymerizing a tetrazole-containing monomer or by post-polymerization modification of a precursor polymer (e.g., converting a polyacrylonitrile (B21495) to a polyvinyltetrazole). conicet.gov.arresearchgate.net

A monomer based on this compound could be designed by introducing a polymerizable functional group, such as a vinyl or allyl group, at the C5 position of the tetrazole ring. Radical polymerization of such a monomer would lead to a polymer with a carbon-carbon backbone and pendant 1-(tert-amyl)-tetrazole groups. conicet.gov.ar The bulky and hydrophobic tert-amyl groups would significantly impact the polymer's physical properties, such as its glass transition temperature, solubility, and mechanical strength. These polymers could be investigated for applications ranging from specialty plastics to gas separation membranes or as precursors to nitrogen-rich carbon materials.

Table 4: Potential Polymerizable Monomers and Polymerization Methods

| Monomer Structure | Polymerization Method | Resulting Polymer | Potential Properties |

|---|---|---|---|

| 5-Vinyl-1-(2-methylbutan-2-yl)-1H-tetrazole | Free Radical Polymerization (e.g., AIBN initiated). researchgate.net | Poly(5-vinyl-1-(tert-amyl)-1H-tetrazole) | High nitrogen content, thermal stability, hydrophobicity. |

| 5-Allyl-1-(2-methylbutan-2-yl)-1H-tetrazole | Thiol-ene Polymerization (with a dithiol). conicet.gov.ar | Step-growth polymer with tetrazole units in the side chain. | Tunable properties based on the dithiol linker, potential for creating crosslinked networks. |

Methodological Innovations in Tetrazole Synthesis and Functionalization

The development of new synthetic methods for the construction and modification of the tetrazole ring is an active area of research, driven by the heterocycle's importance. core.ac.uk Innovations often focus on improving regioselectivity, functional group tolerance, and operational simplicity.

The synthesis of 1-substituted tetrazoles like this compound is typically achieved by the alkylation of 1H-tetrazole. core.ac.uk Studies on the alkylation of tetrazoles with tert-butyl alcohol in acidic media show that the reaction proceeds via a carbocation intermediate, and an equilibrium can exist between the 1- and 2-substituted isomers, with the 1-isomer being more stable in acidic media. core.ac.uk

A key area of innovation is the direct C-H functionalization of the tetrazole ring at the C5 position. acs.org This position is typically acidic, but metalated intermediates (e.g., lithiated tetrazoles) are often unstable and can undergo retro-[2+3] cycloaddition. acs.org Recent advances have shown that using a "turbo Grignard" reagent (iPrMgCl·LiCl) allows for the efficient deprotonation of N-protected tetrazoles to form a more stable organomagnesium intermediate. acs.org This intermediate can then be trapped with various electrophiles (aldehydes, ketones, iodine) to install new functional groups at the C5 position. The 1-(2-Methylbutan-2-yl) group, being stable to these conditions, could serve as the N-protecting group in such a strategy, enabling the synthesis of a wide array of 1,5-disubstituted tetrazoles.

Another innovative approach involves using functionalized tetrazoles as latent active esters for amide bond synthesis. nih.govacs.org In this methodology, an N-aryl tetrazole can be thermally rearranged into an active ester intermediate, which then reacts with an amine to form an amide, avoiding the need for traditional coupling reagents. nih.gov

Table 5: Innovative Functionalization Strategies

| Method | Reagents | Position Functionalized | Key Feature |

|---|---|---|---|

| C-H Magnesiation | iPrMgCl·LiCl, then an electrophile (e.g., R-CHO). acs.org | C5 | Forms a stable magnesium intermediate, avoiding decomposition. acs.org |

| Latent Active Ester Amidation | N-(2,4-dinitrophenyl)tetrazole, heat, amine. nih.gov | C5 (as part of the final amide) | Forms amide bonds without external coupling reagents. nih.govacs.org |

| Ugi-Azide Reaction | Aldehyde, amine, isocyanide, TMSN₃. mdpi.com | C5 and N1 | One-pot synthesis of complex 1,5-disubstituted tetrazoles. mdpi.com |

| Alkylation | t-Amyl alcohol, H₂SO₄. core.ac.uk | N1 / N2 | Regioselective synthesis of N-substituted isomers. core.ac.uk |

Exploration of Structure-Activity Relationships (SAR) in a Broader Chemical Context

The exploration of Structure-Activity Relationships (SAR) is fundamental in medicinal chemistry and materials science to design molecules with desired properties. For this compound, SAR studies would be crucial to understand how its specific structural features influence its potential biological or chemical activities.

The tetrazole ring is a well-known bioisostere for the carboxylic acid group, a feature that has been extensively used in drug design to enhance metabolic stability and bioavailability. nih.gov The electronic properties of the tetrazole ring, with its high nitrogen content, allow it to participate in various non-covalent interactions, such as hydrogen bonding and metal coordination. nih.gov The substituent at the N1 position of the tetrazole ring plays a significant role in modulating these properties.

In the case of this compound, the bulky tertiary amyl group (2-methylbutan-2-yl) would introduce significant steric hindrance around the N1 position of the tetrazole ring. This steric bulk could influence its binding affinity to biological targets. Depending on the topology of a receptor's binding pocket, this bulky group could either be beneficial, by providing a better fit and increasing selectivity, or detrimental, by preventing the molecule from accessing the binding site.

A hypothetical SAR study could involve synthesizing a library of 1-alkyl-1H-tetrazoles with varying alkyl chains (linear, branched, cyclic) and evaluating their activity in a relevant assay. The findings could be tabulated to draw clear correlations between the structure and the observed activity.

Table 1: Illustrative SAR Data for Hypothetical 1-Alkyl-1H-tetrazole Derivatives

| Compound | Alkyl Substituent (R) | Lipophilicity (LogP) | Hypothetical Activity (IC50, µM) |

| 1 | -CH3 | 0.5 | 10.2 |

| 2 | -CH2CH3 | 1.0 | 8.5 |

| 3 | -CH(CH3)2 | 1.5 | 5.1 |

| 4 | -C(CH3)3 | 2.0 | 12.8 |

| 5 | 2-Methylbutan-2-yl | 2.5 | (To be determined) |

This table is for illustrative purposes to demonstrate a potential SAR study. The activity data is hypothetical.

Development of Novel Analytical and Spectroscopic Probes utilizing the Tetrazole Moiety

The unique electronic and coordination properties of the tetrazole ring make it an attractive scaffold for the development of novel analytical and spectroscopic probes. nih.gov Tetrazole derivatives have been successfully employed as fluorescent sensors for the detection of metal ions and other small molecules. rsc.orgresearchgate.netnih.gov

The development of a probe based on this compound would likely require further functionalization. The tetrazole ring itself can act as a binding site for metal ions, and this interaction can lead to changes in the spectroscopic properties of an appended fluorophore, resulting in a "turn-on" or "turn-off" fluorescent response. rsc.orgnih.gov

For instance, a synthetic strategy could involve introducing a fluorescent group, such as a pyrene (B120774) or naphthalene (B1677914) moiety, onto the tetrazole ring or the alkyl substituent. The 2-methylbutan-2-yl group, while not directly participating in the signaling mechanism, could influence the probe's solubility in different media and its interaction with the local environment, potentially fine-tuning its sensing properties.

A research direction could be the design of a ratiometric fluorescent probe where the binding of an analyte induces a shift in the emission wavelength, providing a more reliable and quantitative detection method. The tetrazole moiety's ability to engage in photo-click chemistry also opens up possibilities for creating probes for bio-imaging applications. researchgate.net

Table 2: Potential Applications of Functionalized this compound as Spectroscopic Probes

| Probe Type | Functionalization Strategy | Target Analyte | Principle of Detection |

| Fluorescent "Turn-On" Sensor | Attachment of a fluorophore with a photoinduced electron transfer (PET) quencher | Metal Ions (e.g., Zn2+, Al3+) | Analyte binding inhibits PET, leading to fluorescence enhancement. rsc.orgresearchgate.net |

| Colorimetric Sensor | Conjugation with a chromophoric unit | Anions (e.g., CN-) | Analyte interaction alters the electronic structure, causing a visible color change. acs.org |

| Bio-imaging Agent | Introduction of a biocompatible fluorophore and a targeting moiety | Specific cellular components | Covalent labeling through photo-click chemistry or selective binding. researchgate.net |

This table outlines hypothetical applications based on the known reactivity of the tetrazole moiety.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.